rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

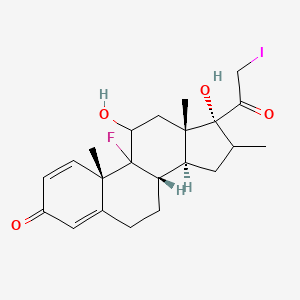

rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide: is a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor . This compound is characterized by its molecular formula C20H17ClF3NO9 and a molecular weight of 507.8 g/mol . It is primarily used in scientific research and is not intended for clinical diagnosis or treatment .

Preparation Methods

The synthesis of rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide involves multiple steps, starting from Efavirenz. The synthetic route typically includes the hydroxylation of Efavirenz followed by glucuronidation. The reaction conditions often involve the use of specific enzymes or chemical catalysts to facilitate these transformations .

Chemical Reactions Analysis

rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Scientific Research Applications

rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference material for studying the metabolic pathways of Efavirenz.

Biology: Researchers use it to understand the biological effects and interactions of Efavirenz metabolites.

Medicine: It aids in the development of new therapeutic strategies for HIV treatment.

Industry: The compound is used in the quality control and standardization of pharmaceutical products

Mechanism of Action

The mechanism of action of rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide involves its interaction with HIV-1 reverse transcriptase. By binding to this enzyme, it inhibits the replication of the HIV virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are primarily related to the inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Similar compounds to rac 7-Hydroxy Efavirenz 7-O-β-D-Glucuronide include other Efavirenz metabolites such as:

- 7,14-Dihydroxy Efavirenz 7-O-β-D-Glucuronide

- Efavirenz 8-Hydroxy Glucuronide These compounds share similar metabolic pathways but differ in their specific hydroxylation and glucuronidation patterns. This compound is unique due to its specific hydroxylation at the 7th position and subsequent glucuronidation .

Properties

CAS No. |

1702668-46-9 |

|---|---|

Molecular Formula |

C₂₀H₁₇ClF₃NO₉ |

Molecular Weight |

507.8 |

Synonyms |

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-oxo-4-(trifluoromethyl)-2H-3,1-benzoxazin-7-yl β-D-Glucopyranosiduronic Acid_x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)

![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)